

# New Procaterol DPI Demonstrates Pharmacodynamic Equivalence to Approved Device

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Procaterol**

Cat. No.: **B1663013**

[Get Quote](#)

A new **procaterol** dry powder inhaler (DPI) has been shown to be pharmacodynamically equivalent to an approved **procaterol** DPI for the treatment of asthma.<sup>[1][2]</sup> A randomized, double-blind, double-dummy, crossover phase 3 clinical trial demonstrated that the new DPI provides a comparable bronchodilatory effect to the currently marketed device, meeting the predefined equivalence criteria.<sup>[1]</sup>

**Procaterol** is a selective  $\beta_2$ -adrenergic receptor agonist that induces potent bronchodilation and is widely used for managing respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease.<sup>[1][3]</sup> The development of a new DPI device necessitated a thorough evaluation of its bioequivalence to the existing approved device to ensure comparable clinical efficacy and safety.<sup>[1]</sup> A similar study also established the therapeutic equivalence between a **procaterol** DPI and a **procaterol** metered-dose inhaler (MDI), highlighting the consistent delivery and action of the active drug across different inhalation devices.<sup>[4][5]</sup>

## Comparative Pharmacodynamic Data

The primary endpoints for assessing pharmacodynamic equivalence were the area under the concentration-time curve for Forced Expiratory Volume in the first second (FEV1) over 480 minutes (AUC FEV1/h) and the maximum FEV1 (Peak FEV1) achieved after a single 20  $\mu$ g dose of **procaterol**.<sup>[1][4]</sup> The 90% confidence intervals for the difference between the new and approved DPIs for both primary variables fell well within the pre-specified equivalence margin of -0.15 to 0.15 L.<sup>[1]</sup>

| Pharmacodynamic Parameter | New Procaterol DPI | Approved Procaterol DPI | Difference in Means (90% CI) | Equivalence Margin |
|---------------------------|--------------------|-------------------------|------------------------------|--------------------|
| AUC (FEV1)/h (L)          | -                  | -                       | 0.041 L (0.004 to 0.078 L)   | -0.15 to 0.15 L    |
| Maximum FEV1 (L)          | -                  | -                       | 0.033 L (-0.008 to 0.074 L)  | -0.15 to 0.15 L    |

| Pharmacodynamic Parameter | Procaterol DPI (Meptin DPI) | Procaterol MDI (Meptin MDI) | Difference in Means (90% CI)     | Equivalence Margin |
|---------------------------|-----------------------------|-----------------------------|----------------------------------|--------------------|
| Mean AUC (FEV1)/h (L)     | $1.4861 \pm 0.5702$         | $1.5483 \pm 0.5848$         | -0.0621 L (-0.0995 to -0.0204 L) | -0.15 to 0.15 L    |
| Mean Peak FEV1 (L)        | $1.656 \pm 0.559$           | $1.722 \pm 0.554$           | -0.066 L (-0.102 to -0.022 L)    | -0.15 to 0.15 L    |

## Experimental Protocols

The pharmacodynamic equivalence study was a randomized, double-blind, double-dummy, crossover comparison conducted in patients with bronchial asthma.<sup>[1][3]</sup> Sixteen patients were enrolled and divided into two groups, with each group receiving a single 20 µg dose of the new **procaterol** DPI and the approved **procaterol** DPI in a crossover fashion, separated by a washout period.<sup>[1][6]</sup> FEV1 was measured using a spirometer at predose and at multiple time points up to 480 minutes post-inhalation.<sup>[1][2]</sup>

The study comparing the **procaterol** DPI to the MDI followed a similar randomized, double-dummy, double-blind, crossover design with 16 asthma patients.<sup>[4][5]</sup> Each patient received a 20 mcg dose of either the DPI or MDI, with a washout period of 3-28 days between treatments.<sup>[4][5]</sup> The primary pharmacodynamic endpoints, AUC (FEV1)/h and peak FEV1, were analyzed for equivalence.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Experimental workflow for the pharmacodynamic equivalence study.

## Mechanism of Action: Procaterol Signaling Pathway

**Procaterol** is a selective beta-2 adrenergic receptor agonist.<sup>[7][8]</sup> Its therapeutic effect is mediated through the activation of  $\beta 2$ -adrenergic receptors on the surface of bronchial smooth muscle cells.<sup>[8][9]</sup> This initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

Upon binding to the  $\beta 2$ -adrenergic receptor, **procaterol** stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and an increased bronchial airflow.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Signaling pathway of **procaterol** in bronchial smooth muscle cells.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of Bioequivalence Between the New Procaterol Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. Pharmacodynamic study of procaterol hydrochloride dry powder inhaler: evaluation of pharmacodynamic equivalence between procaterol hydrochloride dry powder inhaler and procaterol hydrochloride metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. mims.com [mims.com]
- To cite this document: BenchChem. [New Procaterol DPI Demonstrates Pharmacodynamic Equivalence to Approved Device]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663013#pharmacodynamic-equivalence-of-a-new-procaterol-dpi-versus-the-approved-device>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)